molecular formula C20H20N6O3S B2589635 N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide CAS No. 1105218-80-1

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide

Cat. No.: B2589635
CAS No.: 1105218-80-1
M. Wt: 424.48
InChI Key: WSLYSXFAYMVGST-UHFFFAOYSA-N
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Description

The compound is a heterocyclic molecule featuring a thieno[3,4-c]pyrazol core fused with a dihydro-2H-pyrazol ring. Key structural elements include:

  • 4-Methoxybenzylamino-oxoethyl side chain: Introduces lipophilicity and hydrogen-bonding capacity via the methoxy and amide groups.
  • Pyrazine-2-carboxamide substituent: A planar aromatic ring with electron-deficient nitrogen atoms, often seen in kinase inhibitors or protease modulators.

While explicit biological data for this compound is absent in the provided evidence, its structural motifs align with compounds targeting enzymes, receptors, or oxidative pathways .

Properties

IUPAC Name

N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c1-29-14-4-2-13(3-5-14)8-23-18(27)10-26-19(15-11-30-12-17(15)25-26)24-20(28)16-9-21-6-7-22-16/h2-7,9H,8,10-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLYSXFAYMVGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole family. Compounds in this class have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound based on current research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C18H20N4O3S
  • Molecular Weight : 368.44 g/mol

The structure features a thieno[3,4-c]pyrazole core, which is significant for its biological properties.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thieno[3,4-c]pyrazole derivatives. For instance, a study indicated that these compounds could protect erythrocytes from oxidative damage induced by toxic agents such as 4-nonylphenol in aquatic species like Clarias gariepinus (African catfish) . The alterations in erythrocytes were significantly reduced when treated with thieno[3,4-c]pyrazole compounds compared to control groups.

Parameters Control 4-Nonylphenol Thieno Compound Treatment
Altered Erythrocytes %1 ± 0.340.3 ± 4.8712 ± 1.03 (with amino-carbonitrile)

2. Anti-inflammatory Activity

Thieno[3,4-c]pyrazoles have been studied for their anti-inflammatory properties. They act as selective inhibitors for phosphodiesterase (PDE) enzymes, which are involved in various inflammatory pathways. The inhibition of PDE7 has been linked to the management of allergic and inflammatory diseases .

3. Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial activity against various pathogens. A study showed that certain synthesized derivatives displayed moderate to excellent activities against a range of fungi and bacteria . This suggests potential applications in treating infectious diseases.

4. Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have also been explored for their anticancer effects. They have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific compounds have shown promising results in inhibiting aurora kinase, which is crucial in cancer cell division.

Case Studies

A notable case study involved the synthesis and evaluation of several thieno[3,4-c]pyrazole compounds where their biological activities were assessed through in vitro assays. The results indicated that modifications to the chemical structure significantly influenced their potency against different biological targets .

Scientific Research Applications

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological properties. The presence of the pyrazine and carboxamide groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,4-c]pyrazole derivatives in cancer treatment. The compound's structure allows it to interact with multiple biological pathways involved in tumor growth and metastasis. For instance, similar compounds have been evaluated for their ability to inhibit key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .

Anti-inflammatory Effects

Compounds with thieno[3,4-c]pyrazole structures have also shown promise as anti-inflammatory agents. They may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and chemokines, thus providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Properties

There is emerging evidence suggesting that derivatives of this compound may exhibit neuroprotective effects. The ability to cross the blood-brain barrier could make it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Development

The synthesis of N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide typically involves several synthetic steps, including the formation of the thieno[3,4-c]pyrazole framework and subsequent functionalization to introduce the necessary substituents . This complexity may influence its development timeline and cost-effectiveness for pharmaceutical applications.

Case Study: Anticancer Research

In a study focusing on thieno[3,4-c]pyrazole derivatives, researchers found that certain modifications to the core structure significantly enhanced anticancer activity against various cancer cell lines. The study reported IC50 values indicating potent inhibition of cell proliferation .

Case Study: Inflammatory Disease Models

Another investigation assessed the anti-inflammatory properties of similar compounds in animal models of arthritis. Results demonstrated a marked reduction in joint swelling and pain scores compared to control groups, suggesting that the compound could be effective in managing inflammatory responses .

Conclusion and Future Directions

This compound holds significant promise in various therapeutic areas including oncology and inflammation management. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical use.

Comparison with Similar Compounds

Structural Analogues and Key Features

A comparative analysis of structurally related compounds is summarized below:

Compound ID/Name Core Structure Key Features Biological Activity (Reported) Reference
Target Compound Thieno[3,4-c]pyrazol + pyrazine Multi-ring system, 4-methoxybenzyl, amide linkages Hypothetical kinase/protease inhibitor -
(2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 30, EP) Pyrrolidine + thiazol Benzamido group, thiazol ring, hydroxylated pyrrolidine Protease inhibition (kinase targets)
N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (Compound 16) Triazolo-pyrazine + benzamide Antioxidant (di-tert-butyl-hydroxybenzamide), pyrazine core Antioxidant conjugation
940271-62-5 (Pyrazolo[3,4-b]pyridine derivative) Pyrazolo-pyridine + thiophenmethyl Thiophenmethyl group, carboxylic acid substituent Unspecified (CNS or metabolic targets)
(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinolizine-2-carboxamide) Quinolizine + pyrrolidine 4-Methoxybenzamido group, quinolizine core Peptide mimicry, enzyme inhibition

Functional Group Analysis

Thieno[3,4-c]pyrazol vs. Thiazol/Pyrazolo-pyridine
  • The thieno-pyrazol core in the target compound shares electronic similarity with thiazol (Example 30) and pyrazolo-pyridine (940271-62-5) rings. These motifs are common in kinase inhibitors due to their ability to occupy ATP-binding pockets .
  • Unlike thiazol, the sulfur atom in thieno-pyrazol may enhance membrane permeability but reduce metabolic stability .
4-Methoxybenzyl Group vs. Other Substituents
  • The 4-methoxybenzyl group in the target compound is structurally analogous to the 4-methylthiazol-5-yl benzyl group in Example 30. Both substituents improve lipophilicity, but the methoxy group may confer better solubility in polar solvents .
  • In contrast, Compound 16 uses a di-tert-butyl-hydroxybenzamide group for radical scavenging, prioritizing antioxidant activity over target specificity .
Pyrazine-2-carboxamide vs. Triazolo-pyrazine
  • The pyrazine carboxamide in the target compound is electron-deficient, favoring interactions with basic residues in enzymatic active sites. Triazolo-pyrazine (Compound 16) incorporates a fused triazole ring, which enhances rigidity but may limit conformational adaptability .

Q & A

Q. What are the common synthetic strategies for preparing this compound, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step protocols:

  • Core formation : Condensation of thieno[3,4-c]pyrazole intermediates with pyrazine-2-carboxamide derivatives under reflux conditions in aprotic solvents (e.g., DMF or THF) .
  • Functionalization : Introduction of the 4-methoxybenzylamino group via nucleophilic acyl substitution, requiring pH control (7.5–8.5) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) are critical for isolating high-purity product (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and connectivity, particularly the thieno-pyrazole and pyrazine moieties .
  • Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures minimal impurities (<2%) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

  • Comparative assays : Perform parallel testing (e.g., enzyme inhibition, cytotoxicity) under standardized conditions to isolate structure-activity relationships (SARs). For example, substituent variations in the pyrazine ring (e.g., methoxy vs. ethoxy groups) may alter target binding .
  • Computational modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with homologous targets (e.g., kinase domains), identifying critical interactions (e.g., hydrogen bonding with the pyrazine nitrogen) .

Q. What experimental design principles apply to optimizing synthetic yields while minimizing byproducts?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate variables like temperature (60–100°C), solvent polarity (DMF vs. DMSO), and catalyst loading (e.g., Pd/C for coupling steps) .
  • In situ monitoring : Use FTIR or inline HPLC to track intermediate formation and adjust reaction parameters dynamically .

Q. What mechanistic hypotheses explain this compound’s interaction with biological targets, and how can they be validated?

  • Proposed mechanisms : The pyrazine carboxamide group may act as a hydrogen-bond acceptor with kinase ATP-binding pockets, while the thieno-pyrazole core provides hydrophobic stabilization .
  • Validation strategies :
  • In vitro assays : Measure IC50_{50} values against purified enzymes (e.g., MAPK or PI3K isoforms) .
  • Mutagenesis studies : Introduce point mutations in target proteins (e.g., replacing serine with alanine in catalytic sites) to disrupt binding .

Q. How can researchers address stability challenges during long-term storage or in biological matrices?

  • Degradation pathways : Hydrolysis of the amide bond under acidic/alkaline conditions or oxidation of the methoxybenzyl group are common .
  • Stabilization methods :
  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent moisture/oxygen exposure .
  • Formulation : Use cyclodextrin encapsulation or PEGylation to enhance solubility and reduce degradation in physiological buffers .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acylations) to improve heat dissipation and reproducibility .
  • Crystallization optimization : Use anti-solvent addition (e.g., water into ethanol) with controlled cooling rates to maximize crystal yield and purity .

Q. How should researchers prioritize structural modifications to enhance target selectivity?

  • SAR libraries : Synthesize analogs with systematic substitutions (e.g., halogenation of the benzyl group or pyrazine ring methylation) and screen against off-target panels .
  • Pharmacophore mapping : Identify essential moieties (e.g., the pyrazine carboxamide) using 3D-QSAR models to guide rational design .

Data Interpretation and Validation

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50_{50}/IC50_{50} values .
  • Error analysis : Apply bootstrap resampling to estimate confidence intervals for potency metrics .

Q. How can researchers differentiate between artifact and genuine biological activity in high-throughput screens?

  • Counter-screening : Test against unrelated targets (e.g., unrelated kinases or GPCRs) to rule out nonspecific interactions .
  • Orthogonal assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) .

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